(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate
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Overview
Description
(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group and a diazocine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed reactions, such as alkenylation reactions, to introduce the necessary functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. The presence of the trifluoromethyl group can significantly alter the compound’s interaction with biological targets, making it a valuable tool for drug discovery and development.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could be exploited to develop new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers could enhance their thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of (1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,5R)-tert-Butyl 8-oxo-10-(methyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate
- (1R,5R)-tert-Butyl 8-oxo-10-(ethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate
Uniqueness
The presence of the trifluoromethyl group in (1R,5R)-tert-Butyl 8-oxo-10-(trifluoromethyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate distinguishes it from similar compounds. This group can significantly alter the compound’s chemical and biological properties, making it more potent or selective in its interactions with molecular targets.
Properties
Molecular Formula |
C17H21F3N2O3 |
---|---|
Molecular Weight |
358.35 g/mol |
IUPAC Name |
tert-butyl (1R,9R)-6-oxo-4-(trifluoromethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate |
InChI |
InChI=1S/C17H21F3N2O3/c1-16(2,3)25-15(24)21-7-10-4-11(9-21)13-5-12(17(18,19)20)6-14(23)22(13)8-10/h5-6,10-11H,4,7-9H2,1-3H3/t10-,11+/m0/s1 |
InChI Key |
DOZWHPYKGCQIQU-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H](C1)C3=CC(=CC(=O)N3C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C3=CC(=CC(=O)N3C2)C(F)(F)F |
Origin of Product |
United States |
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